molecular formula C21H23N3O2S B2604143 2-((1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797549-91-7

2-((1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2604143
CAS No.: 1797549-91-7
M. Wt: 381.49
InChI Key: RMDKWLZMEKHTQR-UHFFFAOYSA-N
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Description

2-((1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound featuring a thiophene ring, a cyclopentanecarbonyl group, a piperidine ring, and a nicotinonitrile moiety

Chemical Reactions Analysis

Types of Reactions

2-((1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Amines

    Substitution: N-substituted piperidine derivatives

Mechanism of Action

The mechanism of action of 2-((1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-[1-(1-thiophen-2-ylcyclopentanecarbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c22-15-16-5-3-11-23-19(16)26-17-7-12-24(13-8-17)20(25)21(9-1-2-10-21)18-6-4-14-27-18/h3-6,11,14,17H,1-2,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDKWLZMEKHTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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